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molecular formula C6H7NO2 B1313593 methyl 1H-pyrrole-3-carboxylate CAS No. 2703-17-5

methyl 1H-pyrrole-3-carboxylate

Cat. No. B1313593
M. Wt: 125.13 g/mol
InChI Key: WLBNVSIQCFHAQB-UHFFFAOYSA-N
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Patent
US09127007B2

Procedure details

To a solution of potassium-tert-butoxide (105 g) in THF (1.2 L) was added dropwise a solution of methyl acrylate (66 g) and toluenesulfonylmethyl isocyanide (150 g) in THF (300 ml). The resulting mixture was stirred at room temperature for 2 h. The reaction was quenched with water and extracted with ethyl acetate. The organic phase was dried (MgSO4), filtered and concentrated. The crude product was purified by chromatography on silica gel (Petrol:ethyl acetate=5:1) to give the desired compound.
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step One
Name
toluenesulfonylmethyl isocyanide
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 L
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[C:2]([CH3:5])([O-])C.[K+].[C:7]([O:11][CH3:12])(=[O:10])[CH:8]=[CH2:9].C1(C)C(S(C[N+:23]#[C-])(=O)=O)=CC=CC=1>C1COCC1>[NH:23]1[CH:2]=[CH:5][C:8]([C:7]([O:11][CH3:12])=[O:10])=[CH:9]1 |f:0.1|

Inputs

Step One
Name
Quantity
105 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
66 g
Type
reactant
Smiles
C(C=C)(=O)OC
Name
toluenesulfonylmethyl isocyanide
Quantity
150 g
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)C[N+]#[C-])C
Name
Quantity
1.2 L
Type
solvent
Smiles
C1CCOC1
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography on silica gel (Petrol:ethyl acetate=5:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1C=C(C=C1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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